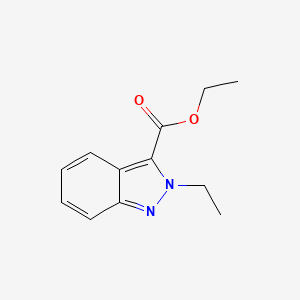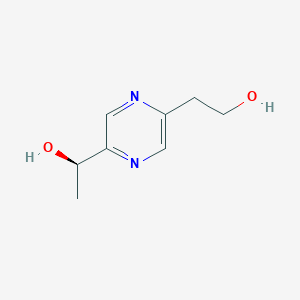
(R)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is a chiral organic compound that features a pyrazine ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazine ring is replaced by a hydroxyethyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The racemic mixture of the compound.
Uniqueness
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall activity.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1R)-1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6(12)8-5-9-7(2-3-11)4-10-8/h4-6,11-12H,2-3H2,1H3/t6-/m1/s1 |
InChI Key |
FGCHJXDIKBCYHS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(N=C1)CCO)O |
Canonical SMILES |
CC(C1=NC=C(N=C1)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


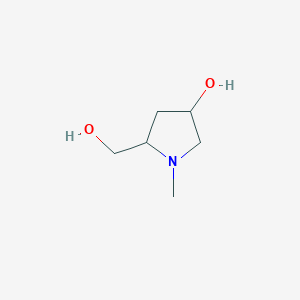
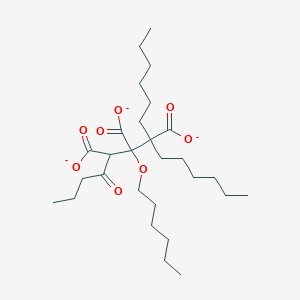
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
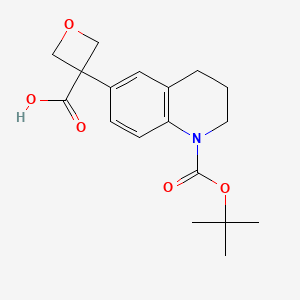
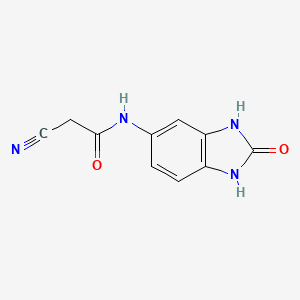
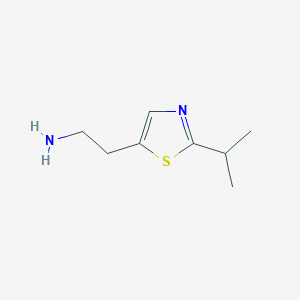
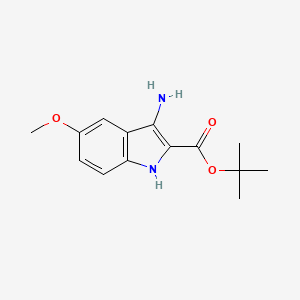
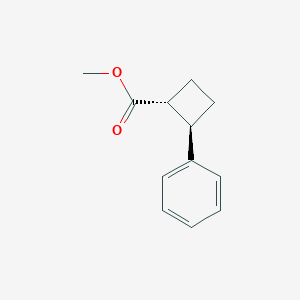
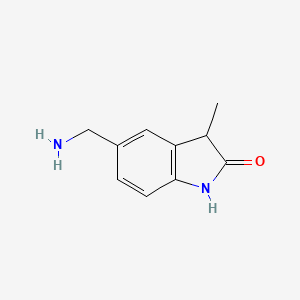
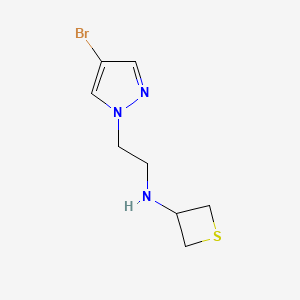
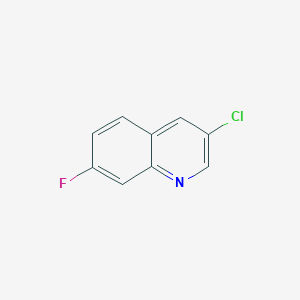
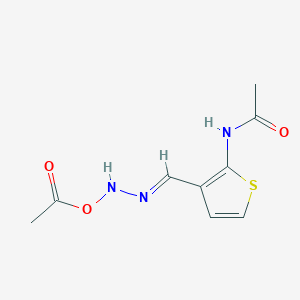
![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
